N2-Acetylaciclovir

Catalog No.
S536534
CAS No.
110104-37-5
M.F
C10H13N5O4
M. Wt
267.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2-Acetylaciclovir

CAS Number

110104-37-5

Product Name

N2-Acetylaciclovir

IUPAC Name

N-[9-(2-hydroxyethoxymethyl)-6-oxo-1H-purin-2-yl]acetamide

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C10H13N5O4/c1-6(17)12-10-13-8-7(9(18)14-10)11-4-15(8)5-19-3-2-16/h4,16H,2-3,5H2,1H3,(H2,12,13,14,17,18)

InChI Key

DJMINGJGFGSDDB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Aciclovir EP Impurity F, N2-Acetylaciclovir

Canonical SMILES

CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)COCCO

Isomeric SMILES

CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)COCCO

The exact mass of the compound N2-Acetylaciclovir is 267.0968 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Impurity of Acyclovir

N2-Acetylaciclovir is primarily studied as an impurity found in Acyclovir medications []. Understanding the presence and potential effects of these impurities is crucial for ensuring the safety and efficacy of Acyclovir therapies []. Research focuses on developing methods to detect and quantify N2-Acetylaciclovir in Acyclovir drug products [].

Potential Biological Effects

Some research suggests N2-Acetylaciclovir may have its own biological effects, although more investigation is needed. For instance, some studies have explored the potential immunotoxicity (negative effects on the immune system) of N2-Acetylaciclovir, particularly on T-cells []. However, the implications of this for human health are unclear and require further study.

N2-Acetylaciclovir is a derivative of acyclovir, a well-known antiviral medication primarily used for treating infections caused by certain types of viruses, particularly herpes simplex virus and varicella-zoster virus. The chemical formula for N2-Acetylaciclovir is C10H13N5O4, and it is characterized by the presence of an acetyl group at the N2 position of the acyclovir molecule. This modification enhances its pharmacokinetic properties, making it a prodrug that can be converted into its active form within the body.

  • There's no documented research on the mechanism of action of N2-Acetylaciclovir.
  • Given its structural similarity to acyclovir, it might possess some antiviral properties, but this remains speculative without dedicated research.
  • Information on safety and hazards associated with N2-Acetylaciclovir is scarce.
  • Due to its structural relation to acyclovir, it's likely to have similar safety profiles, but specific data is lacking. Acyclovir itself generally exhibits low toxicity in humans [].

N2-Acetylaciclovir undergoes several key transformations in biological systems:

  • Conversion to Acyclovir: Once administered, N2-Acetylaciclovir is metabolized by esterases to release acyclovir, which then exerts its antiviral effects. This conversion is crucial for its therapeutic efficacy.
  • Phosphorylation: Acyclovir is phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further phosphorylated to acyclovir diphosphate and then to acyclovir triphosphate. The triphosphate form has a higher affinity for viral DNA polymerase than for cellular DNA polymerase, leading to its incorporation into viral DNA and subsequent termination of viral replication .

N2-Acetylaciclovir exhibits significant antiviral activity due to its conversion into acyclovir. Acyclovir specifically inhibits the replication of herpesviruses by competing with deoxyguanosine triphosphate for incorporation into viral DNA. The unique modification at the N2 position enhances its stability and bioavailability compared to acyclovir alone .

The synthesis of N2-Acetylaciclovir can be achieved through several methods:

  • Acetylation of Acyclovir: Acyclovir can be acetylated using acetic anhydride or acetyl chloride in the presence of a base, leading to the formation of N2-acetylacyclovir.
  • Direct Synthesis from Guanine: Starting from guanine, various synthetic routes involve protection of functional groups followed by acetylation and alkylation steps to yield N2-acetylacyclovir as an intermediate before converting it into acyclovir .

N2-Acetylaciclovir serves primarily as a prodrug for acyclovir, enhancing its oral bioavailability and therapeutic effectiveness against herpes simplex virus infections. Its application extends to:

  • Antiviral Therapy: Used in treating herpes simplex virus infections and varicella-zoster virus infections.
  • Research: Investigated for potential modifications that could enhance its efficacy or reduce side effects compared to traditional acyclovir formulations .

Studies have shown that N2-Acetylaciclovir interacts with various enzymes involved in drug metabolism, particularly esterases that facilitate its conversion into active acyclovir. Additionally, the interaction profile with viral enzymes indicates that it retains similar mechanisms of action as acyclovir itself, allowing it to inhibit viral replication effectively .

Several compounds are structurally related to N2-Acetylaciclovir, each with unique properties:

Compound NameStructure CharacteristicsUnique Features
AcyclovirBase structure without acetyl groupDirectly inhibits viral DNA polymerase
ValacyclovirL-valine ester of acyclovirImproved bioavailability compared to acyclovir
GanciclovirModified guanine derivativeEffective against cytomegalovirus
PenciclovirSimilar core structureEnhanced potency against resistant strains
FamciclovirProdrug form of penciclovirBetter oral bioavailability than penciclovir

N2-Acetylaciclovir stands out due to its enhanced stability and bioavailability as a prodrug compared to traditional acyclovir formulations, making it a valuable candidate for further research and development in antiviral therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

267.09675391 Da

Monoisotopic Mass

267.09675391 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G007Q63G24

Dates

Last modified: 08-15-2023

Explore Compound Types